

# Introduction to Ionizable Lipids and the Significance of pKa

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## Compound of Interest

Compound Name: Lipid 9

Cat. No.: B15573339

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Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) technology, which has been pivotal in the development of nucleic acid therapeutics, including mRNA vaccines. These lipids possess a unique characteristic: their charge state is dependent on the pH of their environment. At a lower pH, such as that found within endosomes (pH 5.0-6.5), they become positively charged. Conversely, at physiological pH (around 7.4), they remain largely neutral.

This pH-dependent charge is governed by the lipid's pKa, the pH at which 50% of the lipid molecules are ionized. The pKa is a critical quality attribute for LNP-based drug delivery systems for several reasons:

- **Encapsulation Efficiency:** During the formulation process, which is typically conducted at a low pH, the positive charge of the ionizable lipid facilitates the encapsulation of negatively charged nucleic acid payloads.
- **Systemic Circulation:** Once in the bloodstream (pH 7.4), the neutral charge of the lipids at this pH reduces interactions with blood components, preventing rapid clearance and minimizing toxicity.
- **Endosomal Escape:** After cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome acidifies, the ionizable lipids become protonated and positively charged. This charge can disrupt the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the therapeutic payload into the cytoplasm. This process is often referred to as the "proton sponge effect".

An optimal pKa for an ionizable lipid is typically in the range of 6.0 to 6.5, which is low enough to ensure neutrality in circulation but high enough to enable protonation and subsequent endosomal escape within the acidic environment of the endosome.

## Quantitative Data: pKa of Common Ionizable Lipids

The pKa of an ionizable lipid is a key parameter that influences its performance in drug delivery. The table below summarizes the pKa values for several well-characterized ionizable lipids used in LNP formulations.

Ionizable Lipid	Apparent pKa	Key Features
DLin-MC3-DMA	6.44	Considered a gold standard for siRNA delivery; featured in the first FDA-approved siRNA-LNP therapeutic, Onpattro®.
ALC-0315	6.09	A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty).
SM-102	6.67	Used in the Moderna COVID-19 mRNA vaccine (Spikevax).
C12-200	6.5	An early benchmark ionizable lipid demonstrating the importance of pKa in the 6.2-6.5 range for potent in vivo siRNA delivery.
DODAP	6.6	One of the earlier ionizable lipids studied, demonstrating the principle of pH-dependent charge for nucleic acid delivery.

## Experimental Protocol: pKa Determination using the TNS Assay

The determination of the apparent pKa of ionizable lipids is commonly performed using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) as the fluorescent probe. TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the hydrophobic core of an LNP. The assay measures the fluorescence intensity of TNS as a function of pH. As the pH decreases, the ionizable lipid becomes protonated, leading to changes in the LNP structure and the environment of the TNS probe, which in turn affects its fluorescence.

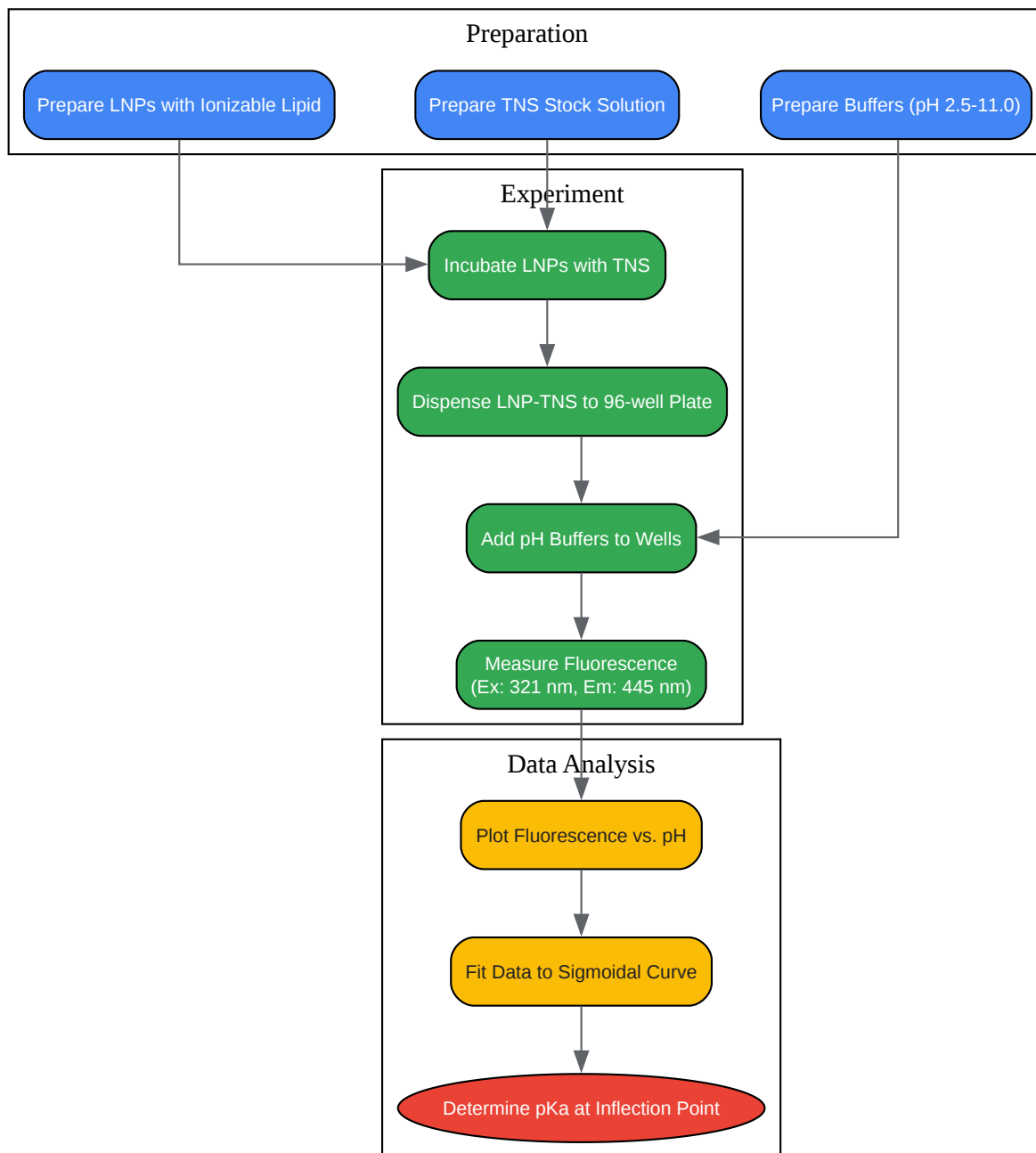
## Methodology

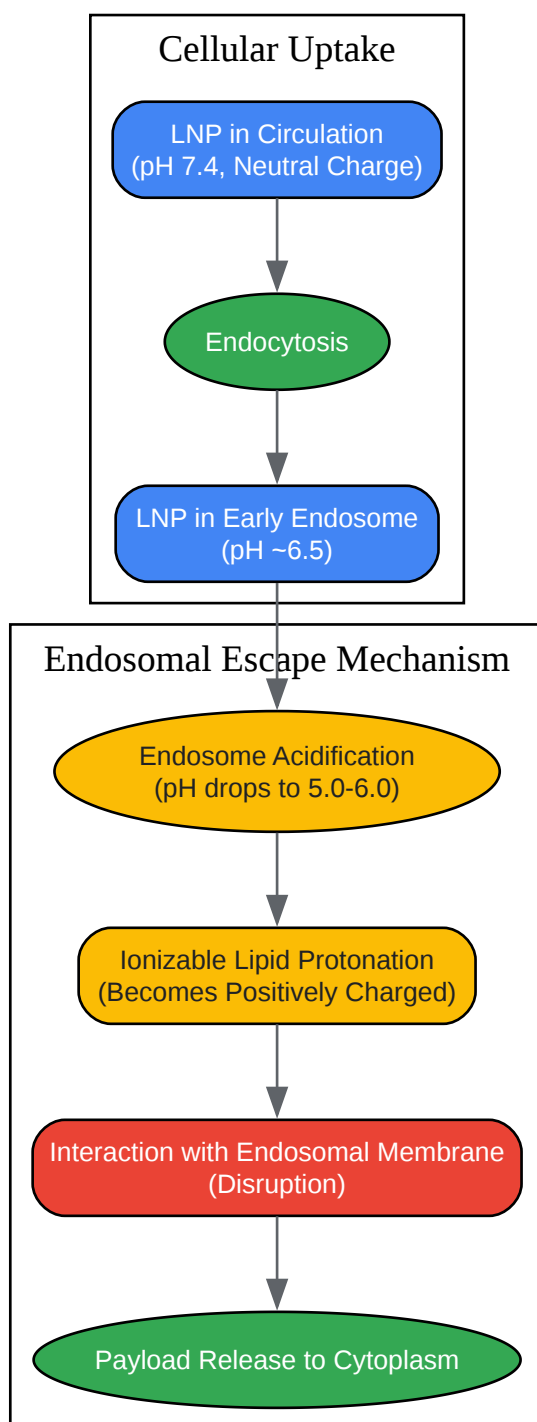
- Preparation of LNP-TNS Complexes:
  - Prepare LNPs containing the ionizable lipid of interest using a standard method such as microfluidic mixing.
  - Incubate the prepared LNPs with TNS. A typical final concentration is 1  $\mu$ M TNS with LNPs at a lipid concentration of approximately 30  $\mu$ M.
- Preparation of Buffers:
  - Prepare a series of buffers covering a wide pH range (e.g., from pH 2.5 to 11.0).
  - A common set of buffers includes citrate for the acidic range, phosphate for the neutral range, and carbonate for the alkaline range. It is crucial to ensure that the buffer capacity is sufficient to maintain the desired pH upon addition of the LNP suspension.
- Fluorescence Measurement:
  - Dispense the LNP-TNS complex into a 96-well plate.
  - Add the series of pH buffers to the wells.
  - Measure the fluorescence intensity at each pH value using a plate reader. The excitation wavelength for TNS is typically around 321 nm, and the emission is measured at approximately 445 nm.
- Data Analysis:

- Plot the fluorescence intensity as a function of pH.
- The resulting data will typically form a sigmoidal curve.
- Fit the data to a four-parameter logistic equation (or a similar sigmoidal fit model).
- The pKa is determined as the pH value at the inflection point of the curve, which corresponds to 50% of the maximal fluorescence intensity change.

## Visualizations

### Workflow for pKa Determination using TNS Assay





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